molecular formula C14H13N3O4 B13983892 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid CAS No. 581-93-1

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid

Katalognummer: B13983892
CAS-Nummer: 581-93-1
Molekulargewicht: 287.27 g/mol
InChI-Schlüssel: BPTFBLBYYWMEDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid typically involves the reaction of quinoline-2-carboxylic acid with glycine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid.

    Quinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.

    Quinoline-2,4-dione: Known for its diverse pharmacological properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual functionality, combining the properties of quinoline and glycine derivatives, makes it a versatile compound for various scientific applications .

Eigenschaften

CAS-Nummer

581-93-1

Molekularformel

C14H13N3O4

Molekulargewicht

287.27 g/mol

IUPAC-Name

2-[[2-(quinoline-2-carbonylamino)acetyl]amino]acetic acid

InChI

InChI=1S/C14H13N3O4/c18-12(15-8-13(19)20)7-16-14(21)11-6-5-9-3-1-2-4-10(9)17-11/h1-6H,7-8H2,(H,15,18)(H,16,21)(H,19,20)

InChI-Schlüssel

BPTFBLBYYWMEDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.